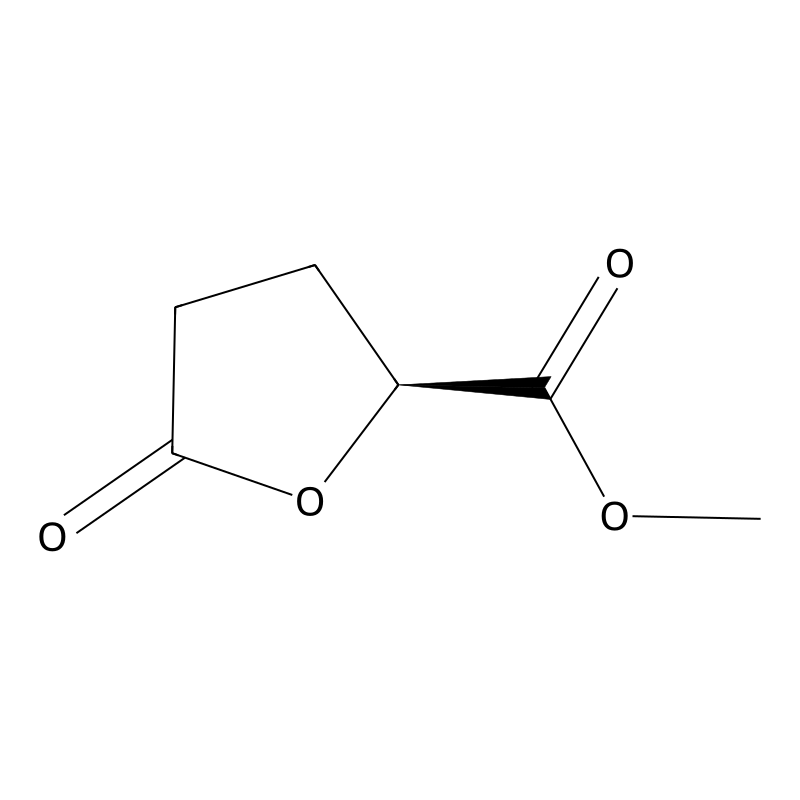

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Application: This study focuses on the toxicological aspects of 5-Hydroxymethylfurfural (HMF), a compound that can be formed by the hydrogenation of sugar substances in foodstuffs and honey under certain conditions .

- Method: The study reviews the formation of HMF and its potential harmful effects on human health .

- Results: The study found that HMF was responsible for harmful (mutagenic, genotoxic, cytotoxic and enzyme inhibitory) effects on human health .

- Application: This review discusses the design and synthesis of stable Metal–Organic Frameworks (MOFs) and MOF-based materials .

- Method: The review summarizes recent advances in the design and synthesis of stable MOFs and MOF-based materials via de novo synthesis and/or post-synthetic structural processing .

- Results: The review highlights the relationships between the stability and functional applications of MOFs .

- Application: This study discusses the use of MOFs and their nanoscale counterparts (NMOFs) in drug delivery .

- Method: The study reviews the exceptional physicochemical properties of MOFs and NMOFs and how they are exploited for drug delivery .

- Results: The study highlights the potential of MOFs and NMOFs in drug delivery due to their porous framework, large surface area, and tunability .

Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals

Improving MOF Stability Approaches and Applications

Drug Delivery Applications of Metal-Organic Frameworks (MOFs)

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It features a tetrahydrofuran ring with a ketone and carboxylate functional group, contributing to its unique chemical properties. The compound is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its stereochemistry, denoted by the (S) configuration, indicates that it has specific spatial arrangements that can significantly influence its reactivity and biological activity.

Important Note

Due to the limited research available on SMTHF, some sections may not contain extensive details.

- Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles such as Grignard reagents or organolithium compounds to form alcohol derivatives.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are crucial in synthesizing more complex organic molecules from (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Research indicates that (S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits significant biological activity. It has been shown to enhance the growth of Escherichia coli by approximately 44%, suggesting potential applications in microbiological studies and possibly in stem cell research . The compound's unique structure may contribute to its interaction with biological systems, making it a candidate for further pharmacological exploration.

The synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate can be achieved through several methods:

- From L-Glutamic Acid: This method involves the conversion of L-glutamic acid into (S)-5-oxotetrahydrofuran-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite .

- Microwave-Assisted Synthesis: A more modern approach utilizes microwave-assisted techniques for the cycloaddition of oximes with acrylates, leading to the formation of the compound in reasonable yields .

- Conventional Organic Synthesis: Traditional methods involve multi-step organic reactions that include formation of intermediates followed by cyclization and functional group transformations.

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate serves multiple purposes in various fields:

- Pharmaceuticals: It is used as an intermediate in drug synthesis due to its ability to be transformed into biologically active compounds.

- Agrochemicals: The compound may also find applications in developing herbicides or pesticides owing to its structural properties.

- Chemical Research: As a chiral building block, it is valuable in synthetic organic chemistry for creating other complex molecules.

Studies on (S)-methyl 5-oxotetrahydrofuran-2-carboxylate have explored its interactions at the molecular level. For instance, investigations into its binding affinity with various enzymes have revealed insights into how structural features influence biological activity. Such studies are essential for understanding its potential therapeutic uses and optimizing its efficacy in different applications.

Several compounds share structural similarities with (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-oxotetrahydrofuran-2-carboxylate | Similar tetrahydrofuran structure | Lacks chirality, affecting biological activity |

| (R)-methyl 5-oxotetrahydrofuran-2-carboxylate | Enantiomer of (S)-methyl variant | Different stereochemistry may influence reactivity |

| 5-Oxotetrahydrofuran-2-carboxylic acid | Non-methylated version | More polar; different solubility characteristics |

The uniqueness of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate lies primarily in its chiral nature, which significantly influences its reactivity patterns and biological interactions compared to its non-chiral or differently configured counterparts. This property makes it particularly valuable in asymmetric synthesis and drug development.

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C₆H₈O₄ [1] [2]. The compound has a molecular weight of 144.13 g/mol, which has been consistently reported across multiple chemical databases and analytical studies [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 144.042259 atomic mass units [2]. This five-membered heterocyclic compound contains four carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific stereochemical configuration [1] [2].

The compound is formally known by the International Union of Pure and Applied Chemistry nomenclature as methyl (2S)-5-oxooxolane-2-carboxylate [2] [4]. Alternative systematic names include methyl (2S)-5-oxotetrahydro-2-furancarboxylate and (S)-methyl 5-oxotetrahydrofuran-2-carboxylate [2] [4]. The Chemical Abstracts Service registry number for this specific stereoisomer is 21461-85-8 [2] [4] [3].

The molecular structure consists of a tetrahydrofuran ring system with two key functional groups: a ketone at the 5-position and a methyl carboxylate at the 2-position [1] [5]. The compound's molecular formula indicates the presence of multiple oxygen atoms contributing to its reactivity profile, with the oxygen atoms participating in both the ring structure and the functional groups [1] [2].

Stereochemistry and chirality

(S)-configuration at the 2-position

The stereochemistry of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is defined by the absolute configuration at the carbon atom in the 2-position of the tetrahydrofuran ring [2] [4]. The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the carboxylate group takes precedence over other substituents when determining the stereochemical assignment [2] [4]. This chiral center is the sole source of optical activity in the molecule [2] [4].

The (S)-enantiomer exhibits specific optical rotation properties that distinguish it from its enantiomeric counterpart [2] [4]. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and comparison with known stereochemical standards [2] [4] [6]. The stereochemical integrity of the (S)-configuration is maintained under normal storage and handling conditions [4] [3].

The presence of one defined stereocenter results in the compound having two possible enantiomeric forms [2] [4]. The (S)-configuration specifically refers to the spatial arrangement where the carboxylate group and other substituents are positioned according to the established stereochemical rules [2] [4]. This configuration is crucial for the compound's chemical behavior and potential biological activities [2] [4].

Comparison with (R)-enantiomer

The (R)-enantiomer of methyl 5-oxotetrahydrofuran-2-carboxylate represents the mirror image of the (S)-form, with the Chemical Abstracts Service number 19684-04-9 [5] [7]. Both enantiomers share identical molecular formulas and molecular weights but differ in their three-dimensional spatial arrangements [5] [7]. The (R)-configuration exhibits opposite optical rotation compared to the (S)-form [7] [8].

Physical property comparisons reveal distinct differences between the enantiomers. The (R)-5-oxotetrahydrofuran-2-carboxylic acid, the parent acid of the (R)-methyl ester, exhibits a melting point of 71-73°C and a specific rotation of [α]₂₀/D -15° in methanol [7] [8]. These physical constants provide important reference points for distinguishing between the two enantiomeric forms [7] [8].

The stereochemical differences between the (S)- and (R)-forms result in distinct chemical behaviors in chiral environments [5] [7]. While both enantiomers undergo similar chemical reactions, they may exhibit different reaction rates and selectivities when interacting with other chiral molecules or catalysts [5] [9]. The enantiomeric relationship between these compounds makes them valuable for stereochemical studies and asymmetric synthesis applications [5] [9] [7].

Spectroscopic characterization

Nuclear Magnetic Resonance spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (S)-methyl 5-oxotetrahydrofuran-2-carboxylate through both proton and carbon-13 analyses [6] [10] [11]. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [6] [10]. The methyl ester group appears as a singlet around 3.7-3.8 parts per million, representing the three equivalent methoxy protons [6] [10].

The tetrahydrofuran ring protons display more complex coupling patterns due to their geminal and vicinal relationships [6] [10] [11]. The proton at the 2-position, bearing the carboxylate substituent, typically appears as a multiplet in the range of 4.5-5.0 parts per million [6] [10]. The methylene protons of the ring system exhibit characteristic coupling constants that provide information about the ring conformation and stereochemistry [6] [10] [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment [11] [12]. The carbonyl carbon of the lactone typically resonates around 175-180 parts per million, while the ester carbonyl appears near 170-175 parts per million [11] [12]. The methylene carbons of the tetrahydrofuran ring display signals in the aliphatic region between 20-80 parts per million, with their exact positions depending on their proximity to oxygen atoms [11] [12].

Infrared spectroscopy

Infrared spectroscopy of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups [13] [14] [15]. The most prominent features are the carbonyl stretching vibrations, which appear as strong absorptions in the fingerprint region [13] [14] [15]. The lactone carbonyl typically exhibits a higher frequency absorption around 1770-1795 cm⁻¹ due to the ring strain inherent in five-membered lactones [13] [14] [16].

The ester carbonyl group produces a distinct absorption band around 1735-1750 cm⁻¹, which is characteristic of methyl ester functionality [14] [15]. The carbon-oxygen stretching vibrations of the ester group appear in the range of 1200-1300 cm⁻¹, providing additional confirmation of the carboxylate structure [14] [15]. The tetrahydrofuran ring contributes various carbon-carbon and carbon-oxygen stretching modes in the lower frequency regions [14] [15].

The infrared spectrum also contains carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic protons of the ring system and methyl group [14] [15]. The absence of broad hydroxyl absorptions confirms the cyclic nature of the compound and the lack of free carboxylic acid functionality [14] [15]. These spectroscopic features collectively provide a distinctive fingerprint for compound identification [13] [14] [15].

Mass spectrometry

Mass spectrometry of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate provides molecular weight confirmation and fragmentation pattern information [17] [18]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the intact molecular formula C₆H₈O₄ [1] [2] [17]. High-resolution mass spectrometry confirms the exact mass as 144.042259, providing additional confidence in the molecular formula assignment [2].

Fragmentation patterns in mass spectrometry reveal characteristic losses that are typical of lactone-containing compounds [17]. Common fragmentation pathways include the loss of the methoxy group (31 mass units) and the loss of carbon monoxide from the lactone ring (28 mass units) [17]. The formation of five-membered lactone ring fragments, particularly at mass-to-charge ratios 83 and 85, serves as diagnostic ions for this class of compounds [17].

Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation processes [18]. The collision-induced dissociation patterns help confirm the connectivity of functional groups and the overall molecular architecture [18]. These mass spectrometric techniques are particularly valuable for distinguishing between stereoisomers when combined with chromatographic separation methods [19] [18].

X-ray crystallography and structural confirmation

X-ray crystallography represents the definitive method for confirming the three-dimensional structure and absolute stereochemistry of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate [20] [21]. Single crystal diffraction studies provide precise atomic coordinates, bond lengths, and bond angles that validate the proposed molecular structure [20] [21]. The crystallographic data confirm the (S)-configuration at the 2-position through direct observation of the atomic arrangements [20] [21].

Crystallographic analysis of related tetrahydrofuran derivatives has established typical structural parameters for this class of compounds [9] [22] [20]. The five-membered ring adopts envelope conformations that minimize ring strain while accommodating the substituent groups [9] [22] [20]. Bond lengths within the tetrahydrofuran ring fall within expected ranges, with carbon-oxygen bonds typically measuring 1.43-1.46 Angstroms [20] [21].

Melting and Boiling Points

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits limited documented thermal transition data in the current literature. The compound is typically supplied as a solid at room temperature with a molecular weight of 144.12-144.13 g/mol [1] [2] [3]. While specific melting and boiling point values for the (S)-enantiomer are not readily available in the literature, related compounds provide insight into expected thermal behavior patterns.

The parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, demonstrates a melting point range of 71-73°C [4] and exhibits a specific rotation of +14° at 20°C in methanol [4]. This related compound shows a boiling point of 150-155°C at 0.2 mmHg under reduced pressure conditions [4]. The thermal stability of the tetrahydrofuran ring system combined with the electron-withdrawing effects of both the carbonyl and carboxylate functionalities influences the overall thermal profile of these compounds.

The racemic mixture of methyl 5-oxotetrahydrofuran-2-carboxylate shows similar physical characteristics, with suppliers indicating solid state at room temperature and requiring standard laboratory storage conditions [5]. The absence of specific thermal transition data for the (S)-enantiomer suggests that detailed thermal analysis remains an area requiring further investigation.

Solubility Profile in Various Solvents

The solubility characteristics of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate reflect its molecular structure, which contains both hydrophobic (tetrahydrofuran ring) and hydrophilic (carbonyl and ester) components. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic nature [1] [3]. This characteristic is typical for methyl esters of lactone-containing carboxylic acids.

In polar protic solvents, the compound shows moderate to good solubility. Methanol serves as an effective solvent, as evidenced by its use in optical rotation measurements of related compounds [4]. Ethanol provides moderate dissolution capability, making it suitable for synthetic applications and purification procedures. The hydroxyl groups in these solvents can form hydrogen bonds with the carbonyl functionalities, enhancing solubility.

Polar aprotic solvents demonstrate excellent solubility characteristics for this compound. Acetone and dimethylformamide provide good dissolution properties, making them suitable for reaction media and purification processes [4]. Ethyl acetate, with its moderate polarity, offers good solubility and is commonly employed in extraction and purification procedures for related tetrahydrofuran derivatives.

Non-polar solvents such as hexane show poor solubility due to the polar nature of the carbonyl and ester functionalities. Dichloromethane, with its moderate polarity, provides intermediate solubility characteristics suitable for certain synthetic applications. The solubility profile indicates that mixed solvent systems may be optimal for specific applications requiring controlled dissolution rates.

Optical Rotation and Circular Dichroism

The (S)-configuration of methyl 5-oxotetrahydrofuran-2-carboxylate imparts significant chiroptical properties to the molecule. The stereochemical center at the 2-position of the tetrahydrofuran ring creates an asymmetric environment that influences light polarization. While specific optical rotation values for the methyl ester are not extensively documented, the parent acid (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid exhibits a specific rotation of +14° (c=5, methanol) at 20°C [4].

The relationship between the carboxylic acid and its methyl ester suggests that the ester derivative would maintain similar chiroptical characteristics, though potentially with modified magnitude due to the change in functional group. The positive rotation of the (S)-enantiomer indicates dextrorotatory behavior, which is consistent with the absolute configuration assignment.

Circular dichroism spectroscopy provides valuable information about the conformational preferences and electronic transitions of chiral molecules. Research involving related tetrahydrofuran derivatives has utilized circular dichroism measurements to study secondary structure changes and conformational dynamics [6]. The presence of the carbonyl chromophore at the 5-position, combined with the carboxylate ester functionality, creates multiple electronic transitions that can be monitored through circular dichroism spectroscopy.

The tetrahydrofuran ring system adopts specific conformations that influence the spatial arrangement of the chromophoric groups. Time-dependent density functional theory calculations have been employed to predict optical rotation values for related furyl compounds, demonstrating the computational accessibility of chiroptical properties for these systems [7]. The combination of experimental and theoretical approaches provides comprehensive characterization of the stereochemical properties.

Chemical Reactivity

Tetrahydrofuran Ring Reactivity

The tetrahydrofuran ring in (S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits distinct reactivity patterns influenced by the electron-withdrawing carbonyl group at the 5-position. This five-membered cyclic ether demonstrates susceptibility to ring-opening reactions under specific conditions, particularly in the presence of strong acids or bases. The ring strain, while minimal compared to smaller cyclic ethers, becomes significant when activated by the adjacent carbonyl functionality.

Acidic conditions can promote ring-opening through protonation of the ethereal oxygen, followed by nucleophilic attack at the activated carbon centers. The presence of the carbonyl group at the 5-position creates an electron-deficient environment that enhances the susceptibility of the ring to nucleophilic attack. This reactivity pattern is particularly relevant in synthetic applications where controlled ring-opening is desired.

Basic conditions present alternative reactivity pathways, where hydroxide or other nucleophiles can attack the carbonyl carbon directly or participate in ring-opening mechanisms. The specific reactivity depends on the reaction conditions, including temperature, solvent, and the nature of the nucleophile involved. Research has demonstrated that related tetrahydrofuran derivatives can undergo ring-opening reactions that lead to linear dicarboxylic acid derivatives [8].

The stereochemical implications of ring-opening reactions are significant, as the chiral center at the 2-position can influence the stereochemical outcome of subsequent reactions. The maintenance or inversion of stereochemistry depends on the specific mechanism and conditions employed. This characteristic makes the compound valuable for stereoselective synthetic applications.

Carbonyl Functionality at the 5-Position

The carbonyl group positioned at the 5-position of the tetrahydrofuran ring represents a highly reactive electrophilic center. This ketone functionality demonstrates typical carbonyl reactivity patterns, including nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and hydride sources. The electronic environment created by the adjacent tetrahydrofuran ring and the remote carboxylate group influences the reactivity profile of this carbonyl center.

Nucleophilic addition reactions can occur under mild conditions, with the stereochemical outcome dependent on the approach of the nucleophile relative to the existing chiral center. The presence of the bulky tetrahydrofuran ring system creates steric hindrance that can direct the stereoselectivity of these reactions. Research has shown that related compounds can undergo selective reduction and addition reactions while maintaining stereochemical integrity [9].

The carbonyl group also participates in condensation reactions, aldol-type reactions, and other carbon-carbon bond-forming processes. The reactivity can be modulated through the choice of reaction conditions, catalysts, and protecting groups. The electron-withdrawing nature of the carbonyl group also influences the reactivity of other positions in the molecule, creating opportunities for selective functionalization.

Oxidation and reduction reactions of the carbonyl functionality provide access to various derivatives. Reduction can yield the corresponding alcohol, while oxidation under specific conditions might lead to carboxylic acid derivatives. The specific conditions required for these transformations depend on the desired selectivity and the compatibility with other functional groups in the molecule.

Methyl Carboxylate Group Reactivity

The methyl carboxylate functionality in (S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits characteristic ester reactivity patterns. Hydrolysis reactions can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol. Basic hydrolysis (saponification) typically proceeds through nucleophilic attack of hydroxide ion at the carbonyl carbon, resulting in the formation of the carboxylate salt [8].

Acidic hydrolysis follows a different mechanistic pathway, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. The rate of hydrolysis is influenced by the electronic environment created by the tetrahydrofuran ring and the adjacent carbonyl group. The electron-withdrawing effects of these groups can enhance the electrophilicity of the ester carbonyl, facilitating nucleophilic attack.

Transesterification reactions provide access to various alkyl esters through exchange of the methyl group with other alcohols. These reactions can be catalyzed by acids or bases and are particularly useful for modifying the solubility or reactivity characteristics of the compound. The stereochemical center remains unaffected during these transformations, maintaining the (S)-configuration.

Aminolysis reactions with various amines can produce the corresponding amides, providing access to a diverse range of derivatives. The reactivity toward different nucleophiles depends on their nucleophilicity and the reaction conditions employed. Primary and secondary amines typically react readily, while tertiary amines require more forcing conditions or specific catalysts.

Stability Under Various Conditions

Thermal Stability

The thermal stability of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is influenced by the presence of multiple functional groups that can participate in decomposition pathways at elevated temperatures. Under standard storage conditions at room temperature, the compound demonstrates adequate stability for practical applications [10] [11]. However, exposure to elevated temperatures above 100°C may lead to thermal decomposition through various mechanisms.

The tetrahydrofuran ring system is generally stable under moderate thermal conditions, but can undergo ring-opening reactions at higher temperatures, particularly in the presence of traces of acids or bases. The carbonyl functionality at the 5-position may participate in thermal rearrangement reactions or decomposition processes that affect the overall stability of the molecule.

The methyl ester group can undergo thermal decomposition through elimination reactions, leading to the formation of the corresponding carboxylic acid and methanol. This process is typically accelerated by the presence of catalytic amounts of acids or bases. The specific decomposition temperature depends on the purity of the compound and the presence of impurities that might catalyze decomposition reactions.

Practical storage recommendations include maintaining the compound at room temperature or slightly below, avoiding prolonged exposure to elevated temperatures, and storing in appropriate containers that minimize exposure to moisture and atmospheric oxygen. The use of inert atmospheres can further enhance thermal stability by preventing oxidative decomposition pathways.

pH-Dependent Behavior

The stability of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate shows significant pH dependence due to the presence of hydrolyzable ester functionality. Under neutral pH conditions, the compound demonstrates reasonable stability, making it suitable for most synthetic applications and storage conditions [12]. However, exposure to strongly acidic or basic conditions can lead to hydrolysis of the ester group.

In acidic environments (pH < 3), the compound undergoes acid-catalyzed hydrolysis, though the rate is typically slower than under basic conditions. The protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water molecules. The presence of additional carbonyl groups in the molecule can influence the overall reactivity through electronic effects.

Basic conditions (pH > 10) promote rapid hydrolysis of the ester group through nucleophilic attack by hydroxide ions. This saponification reaction is typically irreversible under aqueous conditions and leads to the formation of the corresponding carboxylate salt. The rate of hydrolysis depends on the concentration of hydroxide ions, temperature, and the specific buffer system employed.

The pH stability profile has practical implications for synthetic applications, purification procedures, and storage conditions. Maintaining the compound in neutral or slightly acidic conditions (pH 6-7) provides optimal stability for most applications. Buffer systems should be chosen carefully to avoid conditions that promote unwanted hydrolysis reactions.

Photochemical Properties

The photochemical behavior of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is influenced by the presence of multiple chromophoric groups that can absorb ultraviolet and visible light. The carbonyl functionalities at the 5-position and in the carboxylate group can participate in photochemical reactions when exposed to appropriate wavelengths of light [13].

The tetrahydrofuran ring system, while not strongly chromophoric itself, can participate in photoinduced reactions when in conjugation with the carbonyl groups. Photochemical studies of related compounds have demonstrated that exposure to ultraviolet light can lead to various photochemical transformations, including ring-opening reactions and rearrangements [13].

The absorption characteristics of the compound in the ultraviolet region make it susceptible to photodegradation under ambient lighting conditions that contain significant ultraviolet components. This photolability necessitates storage in dark conditions or in containers that filter ultraviolet light. The use of amber glass containers or aluminum foil wrapping can effectively minimize photochemical degradation.

Photochemical reactions can lead to the formation of various decomposition products, including fragmentation products and rearranged molecules. The specific photochemical pathways depend on the wavelength of light, the presence of sensitizers or quenchers, and the solvent environment. Research has shown that related tetrahydrofuran derivatives can undergo photochemical transformations that affect their chemical and biological properties [14].